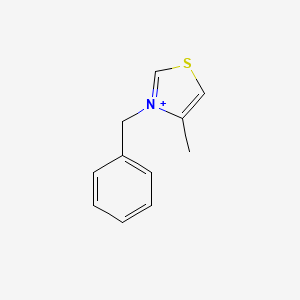

Thiazolium, 4-methyl-3-(phenylmethyl)-

Description

Overview of Thiazolium Compounds in Organic Chemistry

Thiazolium compounds are a cornerstone of modern organic chemistry, primarily recognized for their role as precursors to N-heterocyclic carbenes (NHCs). wikipedia.org The thiazolium ring is a notable component of vitamin B1 (thiamine), a discovery that spurred early interest in its chemistry. These compounds are generally crystalline solids, often soluble in polar solvents. The defining feature of a thiazolium salt is the acidic proton at the C2 position of the ring. Deprotonation of this proton by a base yields a highly reactive N-heterocyclic carbene, a species that is central to the catalytic utility of thiazolium salts. wikipedia.org The stability and reactivity of the resulting carbene are influenced by the substituents on the thiazolium ring.

Historical Development and Significance of Thiazolium Salts as Catalysts

The journey of thiazolium salts as catalysts began with the investigation of thiamine's biochemical role. In the mid-20th century, Ronald Breslow proposed a mechanism for thiamine-catalyzed reactions, highlighting the importance of the thiazolium ring in facilitating reactions such as the benzoin (B196080) condensation. This was a pivotal moment, as it laid the groundwork for the development of a new class of organic catalysts. cam.ac.uk

Historically, the benzoin condensation, the formation of an α-hydroxy ketone from two aldehydes, was one of the first reactions demonstrated to be catalyzed by thiazolium salts. cam.ac.ukresearchgate.net This reaction showcased the unique ability of the thiazolium-derived carbene to induce "umpolung" or polarity reversal of the aldehyde's carbonyl carbon. Another significant milestone was the development of the Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound, also catalyzed by thiazolium salts. wikipedia.org These discoveries cemented the importance of thiazolium salts in the synthetic organic chemist's toolkit, offering efficient and often milder alternatives to traditional metal-based catalysts.

Positioning Thiazolium, 4-methyl-3-(phenylmethyl)- within Contemporary Chemical Research

Thiazolium, 4-methyl-3-(phenylmethyl)- sits (B43327) at the intersection of several key areas of contemporary chemical research. Its structural motifs, a benzyl (B1604629) group providing steric bulk and a methyl group influencing the electronics of the ring, make it an interesting candidate for fine-tuning catalytic activity. Research into thiazolium salts continues to focus on the design of new catalysts with enhanced stability, selectivity, and broader substrate scope. usask.ca

The benzyl group, in particular, has been shown to enhance the stability and catalytic efficiency of NHCs in certain solvents. Contemporary research explores the application of such catalysts in asymmetric synthesis, where the development of chiral thiazolium salts can lead to the formation of enantiomerically enriched products. researchgate.net Furthermore, the use of thiazolium-based catalysts in green chemistry is an active area of investigation, with a focus on developing reactions that proceed under milder conditions and with higher atom economy.

Scope and Objectives of the Academic Research Review

This academic review aims to provide a comprehensive overview of the chemical compound Thiazolium, 4-methyl-3-(phenylmethyl)-. The primary objectives are to:

Detail the known chemical and physical properties of this compound, drawing on data from closely related analogues where specific information is unavailable.

Outline the general synthetic routes for the preparation of 4-methyl-3-(phenylmethyl)thiazolium salts.

Discuss the established and potential applications of this compound as a catalyst in key organic reactions, with a focus on the benzoin condensation and the Stetter reaction.

Provide a concluding summary of the compound's significance and potential for future research.

This review will adhere strictly to the outlined sections and will not include information outside of this defined scope.

Chemical and Physical Properties of Thiazolium, 4-methyl-3-(phenylmethyl)-

Interactive Data Table: Physicochemical Properties of a Structurally Similar Thiazolium Salt

| Property | Value |

| Molecular Formula | C13H16ClNOS |

| Molecular Weight | 269.79 g/mol |

| Appearance | White solid |

| Melting Point | 142-144 °C |

| Solubility | Soluble in water |

Data for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a compound with the same 3-benzyl and 4-methyl substitution pattern.

The presence of the benzyl group is known to influence the steric environment around the catalytic center and can enhance the stability of the corresponding N-heterocyclic carbene. The methyl group at the 4-position can also modulate the electronic properties of the thiazolium ring.

Synthesis of Thiazolium, 4-methyl-3-(phenylmethyl)-

The synthesis of Thiazolium, 4-methyl-3-(phenylmethyl)- salts generally follows established methods for the preparation of N-alkylated thiazolium compounds. A common and straightforward approach is the direct alkylation of the parent thiazole (B1198619).

A typical synthetic route would involve the reaction of 4-methylthiazole (B1212942) with a benzyl halide, such as benzyl bromide or benzyl chloride. This quaternization reaction directly introduces the phenylmethyl group onto the nitrogen atom of the thiazole ring.

General Synthetic Scheme:

This reaction is typically carried out in a suitable solvent, and the resulting thiazolium salt often precipitates out of the solution or can be isolated after removal of the solvent. The choice of the benzyl halide determines the counter-anion of the resulting salt.

Alternative, multi-step syntheses of substituted thiazoles that can then be alkylated are also well-documented, such as the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide. wikipedia.org

Applications in Catalysis

The primary application of Thiazolium, 4-methyl-3-(phenylmethyl)- in organic synthesis is as a precatalyst for the generation of its corresponding N-heterocyclic carbene. This carbene is a potent catalyst for a variety of chemical transformations.

Role in Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that is efficiently catalyzed by thiazolium salts. The mechanism, first elucidated by Breslow, involves the deprotonation of the thiazolium salt at the C2 position to form the active NHC catalyst. This carbene then attacks the carbonyl carbon of an aldehyde, and after a series of proton transfers and rearrangements, a second molecule of the aldehyde reacts to form the α-hydroxy ketone product, regenerating the catalyst. The steric and electronic properties of the substituents on the thiazolium ring, such as the 4-methyl and 3-phenylmethyl groups, can influence the rate and efficiency of the catalytic cycle. researchgate.net

Utility in Stetter Reaction

The Stetter reaction is another important application of thiazolium salt catalysis, enabling the 1,4-addition of an aldehyde to an α,β-unsaturated acceptor. wikipedia.org Similar to the benzoin condensation, the reaction is initiated by the formation of the NHC, which then adds to the aldehyde to form the Breslow intermediate. This intermediate then acts as a nucleophile, attacking the β-position of the unsaturated compound. Subsequent steps lead to the formation of the 1,4-dicarbonyl product and regeneration of the thiazolium salt catalyst. The nature of the N-substituent on the thiazolium ring, in this case, the benzyl group, can impact the catalyst's performance.

Thiazolium, 4-methyl-3-(phenylmethyl)- is a significant member of the thiazolium salt family, a class of compounds with a rich history and continued importance in organic chemistry. While specific research focusing solely on this compound is limited, its structural features suggest it is a valuable precatalyst for N-heterocyclic carbene-mediated reactions. Its synthesis is readily achievable through standard alkylation procedures. The presence of the 4-methyl and 3-phenylmethyl substituents likely confers a balance of steric and electronic properties that are beneficial for its catalytic activity in key transformations such as the benzoin condensation and the Stetter reaction. Further research into the specific catalytic properties of Thiazolium, 4-methyl-3-(phenylmethyl)- could provide deeper insights into the structure-activity relationships of thiazolium-based catalysts and potentially lead to the development of more efficient and selective catalytic systems.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-methyl-1,3-thiazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NS/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUMABDHCNLYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=[N+]1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NS+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60413793 | |

| Record name | Thiazolium, 4-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-79-3 | |

| Record name | Thiazolium, 4-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are optimized synthetic protocols for 4-methyl-3-(phenylmethyl)thiazolium salts, and how can purity be validated?

The compound can be synthesized via alkylation of thiazole precursors using benzyl halides or alkylating agents under ambient conditions. Ethyl acetate is recommended as a solvent due to its efficacy in one-step reactions, yielding 2,3,4-trisubstituted thiazolium salts with >85% efficiency . Purification involves recrystallization from ethanol or acetonitrile. Structural validation requires elemental analysis (C, H, N, S), FT-IR (C-S stretching at 680–720 cm⁻¹), and ¹H/¹³C NMR (thiazolium proton at δ 9.5–10.5 ppm; benzyl protons at δ 4.5–5.5 ppm) .

Q. How do thiazolium salts function as catalysts in organic transformations like the Stetter reaction?

Thiazolium salts act as precatalysts, generating N-heterocyclic carbenes (NHCs) upon deprotonation with bases (e.g., DBU or Et₃N). In the Stetter reaction, the carbene facilitates umpolung of aldehydes, enabling nucleophilic attack on α,β-unsaturated ketones. Key parameters include solvent polarity (DMF or THF), base stoichiometry (1.2–1.5 equiv), and inert atmosphere to prevent carbene oxidation . Reaction progress is monitored via TLC or GC-MS.

Q. What spectroscopic techniques are critical for characterizing thiazolium salt derivatives?

- ¹H/¹³C NMR : Assign thiazolium ring protons (deshielded due to positive charge) and benzyl substituents.

- FT-IR : Confirm C-S (680–720 cm⁻¹) and quaternary ammonium (no N-H stretch) bonds.

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks [M⁺] and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and counterion interactions (e.g., bromide vs. chloride) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of thiazolium salts in biomass conversion reactions?

Computational studies (DFT, molecular orbital analysis) reveal that thiazolium-based ionic liquids stabilize zwitterionic intermediates via 3c-4e proton-shared bonds during reactions like 5-hydroxymethylfurfural (HMF) coupling. The rate-determining step involves dissociation of the NHC-carbene intermediate, with acetate anions enhancing nucleophilicity. Substituent effects (e.g., electron-withdrawing groups on the thiazolium ring) modulate catalytic activity by altering carbene basicity .

Q. How do electronic states of the thiazolium ring influence enzymatic mechanisms (e.g., transketolase)?

The thiazolium ring in thiamine diphosphate (ThDP) adopts dynamic electronic states—carbanion, singlet carbene, and π-diradicals—during catalysis. Deuterium-exchange experiments and EPR spectroscopy confirm diradical intermediates in transketolase-catalyzed C-C bond cleavage. Quantum computations suggest aromaticity loss in the transition state, enabling bond flexibility .

Q. What strategies resolve contradictions in reported catalytic yields for thiazolium-mediated benzoin condensations?

Discrepancies arise from solvent/base mismatches (e.g., polar aprotic vs. protic solvents) or competing side reactions (e.g., aldol addition). Systematic optimization includes:

Q. How can computational modeling guide the design of thiazolium salts for selective C-H activation?

Molecular dynamics (MD) simulations predict substituent effects on carbene stability and reactivity. For example, 4-methyl-3-(phenylmethyl) groups enhance steric shielding, favoring selective α-C-H activation in aldehydes. QSAR models correlate Hammett σ values of aryl substituents with reaction rates .

Methodological Resources

- Synthetic Protocols : Refer to one-step alkylation in ethyl acetate .

- Catalytic Studies : Use [EMIM]OAc ionic liquids for biomass coupling .

- Spectroscopy : Cambridge Crystallographic Data Centre (CCDC-1441403) for X-ray references .

- Computational Tools : Gaussian or ORCA for DFT studies; VMD for visualizing MD trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.